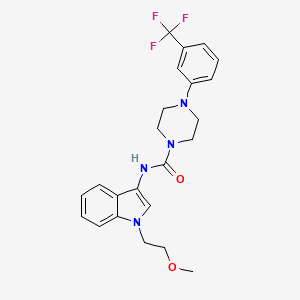
N-(1-(2-甲氧基乙基)-1H-吲哚-3-基)-4-(3-(三氟甲基)苯基)哌嗪-1-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a novel compound that has piqued the interest of the scientific community due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique chemical structure features an indole moiety, a trifluoromethyl group, and a piperazine ring, suggesting that it may have interesting chemical properties and biological activities.
科学研究应用
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide has numerous scientific research applications:
Chemistry: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can serve as a ligand in receptor binding studies, particularly for serotonin and dopamine receptors due to its indole and piperazine components.
Medicine: Potential applications in drug development, particularly for neurological and psychiatric disorders. It could act as a lead compound for designing new therapeutic agents.
Industry: Used in materials science for creating novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
准备方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide involves a multi-step organic synthesis approach:
Formation of the Indole Ring: The indole ring is formed through a Fischer indole synthesis using appropriate precursors such as phenylhydrazine and an aldehyde or ketone.
Introduction of the Methoxyethyl Group: The 2-methoxyethyl group is introduced through alkylation, using a suitable alkylating agent under basic conditions.
Piperazine Ring Formation: The piperazine ring is synthesized separately and then coupled with the indole derivative through a nucleophilic substitution reaction.
Addition of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethyl benzene and an acyl chloride.
Industrial Production Methods
The industrial production of this compound would likely involve optimizing the above synthetic routes for scale-up, ensuring that reaction conditions are efficient, cost-effective, and environmentally sustainable. This includes:
Large-scale reactors: To handle the multiple steps and ensure efficient mixing and heat transfer.
Purification techniques: Such as recrystallization, chromatography, or distillation to isolate and purify the product.
化学反应分析
Types of Reactions
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
The common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions vary based on the reaction type and conditions:
Oxidation products: Corresponding ketones or carboxylic acids.
Reduction products: Amines or alcohols.
Substitution products: Various substituted derivatives.
作用机制
The mechanism by which N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide exerts its effects involves:
Molecular Targets: Interacting with various receptors, such as serotonin and dopamine receptors, due to its indole and piperazine moieties.
Pathways Involved: Modulating neurotransmitter pathways, affecting signal transduction and cellular responses.
相似化合物的比较
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties compared to similar compounds:
Similar Compounds
N-(1-(2-ethoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-methylphenyl)piperazine-1-carboxamide
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide
These compounds vary in their alkyl groups or ring structures, leading to differences in their chemical reactivity and biological activity. The presence of the trifluoromethyl group in our compound provides enhanced metabolic stability and potential for stronger receptor binding.
That’s a glimpse into the world of N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide. What do you think? Intrigued by its potential?
属性
IUPAC Name |
N-[1-(2-methoxyethyl)indol-3-yl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O2/c1-32-14-13-30-16-20(19-7-2-3-8-21(19)30)27-22(31)29-11-9-28(10-12-29)18-6-4-5-17(15-18)23(24,25)26/h2-8,15-16H,9-14H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNLVGWFJBZJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
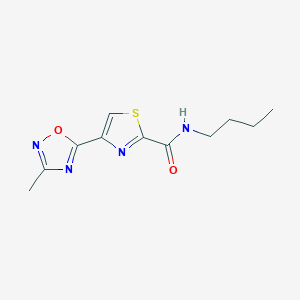
![N-(2,3-dimethylphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2537803.png)
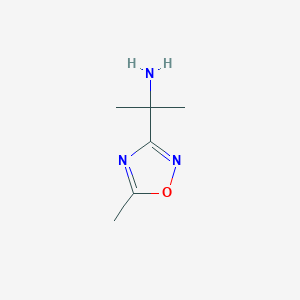
![2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2537807.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2537810.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2537811.png)
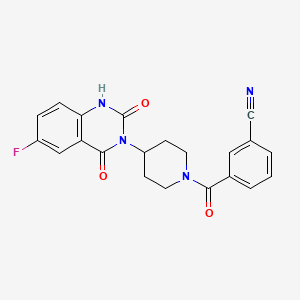
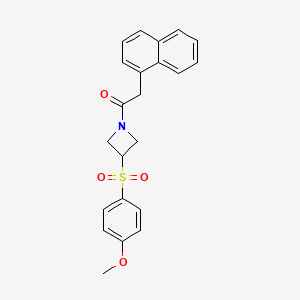
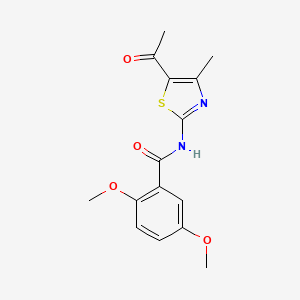
![Ethyl 4-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2537819.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B2537820.png)
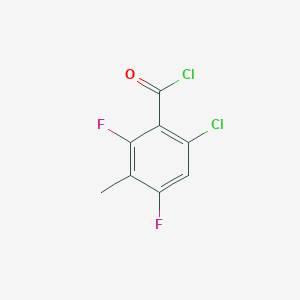
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B2537822.png)
![1-{[4-(benzyloxy)phenyl]methyl}-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2537823.png)
